An In-depth Technical Guide to 1-Methoxy-3-methylcyclohexane (CAS: 52204-64-5)
An In-depth Technical Guide to 1-Methoxy-3-methylcyclohexane (CAS: 52204-64-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-Methoxy-3-methylcyclohexane (CAS Number: 52204-64-5), a cyclic ether with potential applications in organic synthesis and as a scaffold in medicinal chemistry. This document details its physicochemical properties, a probable synthetic route based on the Williamson ether synthesis, and methods for its characterization. Due to a lack of published data on its specific biological activity, this guide presents a hypothetical signaling pathway involvement based on the known activities of structurally related small molecules, particularly focusing on the cyclooxygenase (COX) pathway as a plausible target for exploratory research. All quantitative data are summarized in structured tables, and detailed experimental protocols are provided. Visual diagrams generated using the DOT language illustrate key chemical transformations and a proposed biological mechanism of action.
Chemical and Physical Properties
1-Methoxy-3-methylcyclohexane is a saturated cyclic ether. Its properties are largely dictated by the cyclohexane (B81311) ring and the methoxy (B1213986) functional group. The presence of a methyl group at the 3-position introduces chirality, meaning this compound can exist as different stereoisomers. The physical and chemical properties are summarized in Table 1.[1][2][3]
Table 1: Physicochemical Properties of 1-Methoxy-3-methylcyclohexane
| Property | Value | Source |
| CAS Number | 52204-64-5 | [1][2][3] |
| Molecular Formula | C₈H₁₆O | [1][2][3] |
| Molecular Weight | 128.21 g/mol | [1][2] |
| IUPAC Name | 1-methoxy-3-methylcyclohexane | [1] |
| Appearance | Likely a colorless liquid (based on similar compounds) | N/A |
| Boiling Point | Not experimentally determined; estimated to be in the range of 150-170 °C | N/A |
| Density | Not experimentally determined | N/A |
| Solubility | Likely soluble in organic solvents and sparingly soluble in water | N/A |
Synthesis and Purification
A highly probable and efficient method for the synthesis of 1-Methoxy-3-methylcyclohexane is the Williamson ether synthesis. This reaction involves the deprotonation of an alcohol to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide in an Sₙ2 reaction.
Proposed Synthetic Pathway: Williamson Ether Synthesis
The synthesis would proceed by reacting 3-methylcyclohexanol (B165635) with a strong base, such as sodium hydride (NaH), to form the corresponding sodium 3-methylcyclohexoxide. This alkoxide is then reacted with an excess of a methylating agent, like methyl iodide (CH₃I), to yield the desired product.
Caption: Proposed Williamson ether synthesis of 1-Methoxy-3-methylcyclohexane.
Detailed Experimental Protocol
Materials:
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3-methylcyclohexanol
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Sodium hydride (60% dispersion in mineral oil)
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Methyl iodide
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Anhydrous tetrahydrofuran (B95107) (THF)
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Saturated aqueous ammonium (B1175870) chloride solution
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Brine (saturated aqueous sodium chloride solution)
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Anhydrous magnesium sulfate
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Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)
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Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
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Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser under an inert atmosphere, and a dropping funnel is charged with a suspension of sodium hydride (1.2 equivalents) in anhydrous THF.
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Formation of the Alkoxide: A solution of 3-methylcyclohexanol (1.0 equivalent) in anhydrous THF is added dropwise to the stirred suspension of sodium hydride at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for 1 hour, or until the evolution of hydrogen gas ceases.
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Methylation: The reaction mixture is cooled back to 0 °C, and methyl iodide (1.5 equivalents) is added dropwise. The mixture is then stirred at room temperature overnight.
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Work-up: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The mixture is then transferred to a separatory funnel, and the aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
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Purification: The crude product is purified by fractional distillation under reduced pressure to yield pure 1-Methoxy-3-methylcyclohexane.
Characterization
The structure and purity of the synthesized 1-Methoxy-3-methylcyclohexane can be confirmed using various spectroscopic techniques.
Table 2: Expected Spectroscopic Data for 1-Methoxy-3-methylcyclohexane
| Technique | Expected Features |
| ¹H NMR | - A singlet at ~3.3 ppm corresponding to the methoxy protons (-OCH₃).- A multiplet in the range of 3.0-3.5 ppm for the proton on the carbon bearing the methoxy group.- A complex series of multiplets in the upfield region (0.8-2.0 ppm) for the cyclohexane ring and methyl group protons. |
| ¹³C NMR | - A signal at ~56 ppm for the methoxy carbon.- A signal in the range of 75-85 ppm for the carbon attached to the oxygen.- Several signals in the aliphatic region (15-40 ppm) for the remaining cyclohexane and methyl carbons. |
| FT-IR (cm⁻¹) | - C-H stretching vibrations in the range of 2850-2960 cm⁻¹.- A prominent C-O stretching band around 1080-1150 cm⁻¹. |
| Mass Spec (m/z) | - A molecular ion peak (M⁺) at m/z = 128.- Fragmentation patterns corresponding to the loss of a methoxy group (M-31) and other aliphatic fragments. |
Hypothetical Biological Activity and Signaling Pathway
Currently, there is no publicly available data on the biological activity of 1-Methoxy-3-methylcyclohexane. However, the structural motif of a substituted cyclohexane ring is present in various biologically active molecules. Small molecule ethers have also been explored as inhibitors of various enzymes.
Postulated Target: Cyclooxygenase (COX) Enzymes
Given the lipophilic nature of the cyclohexane ring and the presence of a polar ether group, it is plausible that 1-Methoxy-3-methylcyclohexane could interact with hydrophobic pockets of enzymes. A potential area of investigation is its activity as a modulator of cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway. Non-steroidal anti-inflammatory drugs (NSAIDs) are well-known inhibitors of COX enzymes.
Hypothetical Signaling Pathway: Inhibition of Prostaglandin Synthesis
The following diagram illustrates a hypothetical mechanism by which 1-Methoxy-3-methylcyclohexane might inhibit the COX pathway, leading to a reduction in the production of pro-inflammatory prostaglandins.
Caption: Hypothetical inhibition of the COX pathway by 1-Methoxy-3-methylcyclohexane.
Experimental Workflow for Biological Evaluation
To investigate the hypothetical biological activity of 1-Methoxy-3-methylcyclohexane, a structured experimental workflow is proposed.
Caption: Proposed workflow for evaluating the biological activity of 1-Methoxy-3-methylcyclohexane.
Safety and Handling
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Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
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Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
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Hazards: Likely to be flammable. May cause skin and eye irritation. Inhalation of vapors may cause respiratory tract irritation.
Conclusion
1-Methoxy-3-methylcyclohexane is a readily synthesizable cyclic ether with potential for further exploration in organic and medicinal chemistry. This guide provides a foundational understanding of its properties and a plausible synthetic route. The proposed investigation into its biological activity, particularly as a COX inhibitor, offers a starting point for future research into the therapeutic potential of this and related small molecules. The lack of existing data highlights an opportunity for novel research and discovery in this area.
